molecular formula C19H19ClN2O3 B2618308 ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate CAS No. 282523-55-1

ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate

Cat. No.: B2618308
CAS No.: 282523-55-1
M. Wt: 358.82
InChI Key: QWXZCMQCCIDNII-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate (CAS 13738-23-3; molecular formula: C₁₉H₁₉ClN₂O₃; molar mass: 358.82 g/mol) is a benzimidazole-derived ester characterized by a 6-chloro-substituted benzimidazole core, a 4-methylphenyl group at position 2, and an ethyl propanoate side chain at position 1 via an ether linkage . Benzimidazole derivatives are widely studied for their biological activity, including antifungal, antiparasitic, and herbicidal properties .

Properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-4-24-19(23)13(3)25-22-17-11-15(20)9-10-16(17)21-18(22)14-7-5-12(2)6-8-14/h5-11,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZCMQCCIDNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst.

    Chlorination: The synthesized benzimidazole is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Esterification: The final step involves the esterification of the chlorinated benzimidazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the benzimidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of new benzimidazole derivatives with substituted groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate lies in its potential as an anticancer agent. Benzimidazole derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, compounds containing the benzimidazole structure have shown cytotoxic effects against colon, breast, and cervical cancer cells .

A study highlighted the synthesis of novel benzimidazole derivatives that demonstrated significant antiproliferative activity against human cancer cell lines. The incorporation of this compound into such studies could enhance the understanding of structure-activity relationships and lead to the development of more effective anticancer agents .

PI3 Kinase Inhibition

Research has indicated that benzimidazole derivatives can serve as inhibitors of phosphoinositide 3-kinase (PI3K), a critical pathway involved in cancer progression and survival. This compound's structural features may contribute to its efficacy in modulating this pathway, thereby presenting a potential therapeutic avenue for cancer treatment .

Biological Evaluation

The biological evaluation of this compound has been conducted through various assays aimed at assessing its pharmacological properties. These evaluations typically include:

  • Cytotoxicity Assays : Determining the compound's ability to induce cell death in cancerous cells.
  • Apoptosis Studies : Investigating whether the compound triggers apoptotic pathways in affected cells.

Such studies are crucial for establishing the therapeutic index and safety profile of the compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups conducive to enhancing biological activity. The methodology often includes:

  • Formation of Benzimidazole Core : Utilizing precursor compounds that facilitate the generation of the benzimidazole structure.
  • Substitution Reactions : Introducing chloro and methyl groups at specific positions to optimize biological activity.
  • Esterification : Employing ethyl bromoacetate to achieve the final ester product.

This synthetic approach allows for modifications that can lead to a library of related compounds with varying biological activities .

Case Studies

Several case studies have documented the effectiveness of benzimidazole derivatives in clinical settings:

  • Clinical Trials : Some derivatives have progressed to clinical trials focusing on their efficacy against specific cancers, showcasing their potential as viable therapeutic agents.
  • Mechanistic Studies : Research has elucidated the mechanisms by which these compounds exert their anticancer effects, enhancing our understanding of their pharmacodynamics.

Mechanism of Action

The mechanism of action of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Chlorophenyl vs. Methylphenyl Substitution

  • Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate (CAS 65808-66-4; C₁₈H₁₆Cl₂N₂O₃; molar mass: 379.25 g/mol): Replacing the 4-methylphenyl group with a 4-chlorophenyl increases electronegativity and molecular weight. Chlorine’s electron-withdrawing nature may enhance stability in pesticidal formulations, as seen in structurally similar herbicides like fenoxaprop ethyl ester .

Nitro vs. Chloro Substituents

  • Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate (CAS 303148-99-4; C₁₈H₁₇N₃O₅; molar mass: 355.34 g/mol): Substituting chlorine with a nitro group at position 6 reduces molar mass but introduces a strong electron-withdrawing nitro group. Nitro derivatives often exhibit enhanced reactivity in pesticidal or pharmaceutical intermediates .

Side Chain Modifications

Ester Group Variations

  • Quizalofop ethyl ester (CAS 76578-12-6; C₁₉H₁₇ClN₂O₄): A herbicidal propanoate ester with a quinoxaline core instead of benzimidazole. This highlights the importance of the heterocyclic core in target specificity .
  • Fenoxaprop ethyl ester (CAS 66441-23-4; C₁₈H₁₆ClNO₅): Shares the ethyl propanoate moiety but uses a benzoxazole core. Such analogs are potent acetyl-CoA carboxylase inhibitors in grasses .

Stability and Formulation Considerations

  • describes benzimidazole analogs (e.g., telotristat ethyl) formulated with excipients like lactose and hydroxypropyl cellulose to minimize degradation under high humidity. The methyl group in the target compound may confer better hydrophobicity and shelf-life compared to polar substituents like nitro or chlorophenyl .

Data Table: Key Structural Analogs and Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications References
Target Compound 13738-23-3 C₁₉H₁₉ClN₂O₃ 358.82 6-Cl, 4-methylphenyl, ethyl ester Agrochemicals/Pharmaceuticals
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate 65808-66-4 C₁₈H₁₆Cl₂N₂O₃ 379.25 6-Cl, 4-chlorophenyl, ethyl ester Herbicide intermediates
Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate 303148-99-4 C₁₈H₁₇N₃O₅ 355.34 6-NO₂, phenyl, ethyl ester Reactive intermediates
4-(6-Chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl)phenyl methyl ether 329234-97-1 C₂₂H₁₉ClN₂O₂ 378.85 6-Cl, 4-methoxyphenyl, benzyl ether Pharmaceutical candidates
Quizalofop ethyl ester 76578-12-6 C₁₉H₁₇ClN₂O₄ 372.81 Quinoxaline core, ethyl ester Herbicide

Research Findings and Trends

  • Substituent Effects : Chlorine and nitro groups enhance electrophilicity, favoring interactions with biological targets like enzymes or DNA. Methyl groups improve lipophilicity, aiding membrane permeability in drug design .
  • Stability : Ethyl esters with aromatic substituents (e.g., 4-methylphenyl) demonstrate better thermal stability than aliphatic analogs, critical for agrochemical formulations .
  • Synthetic Flexibility : The benzimidazole core allows modular synthesis, enabling rapid optimization for desired activity .

Biological Activity

Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2O3
  • Molecular Weight : 344.79 g/mol
  • CAS Number : 206983-10-0

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, potentially influencing several signaling pathways involved in cell growth and apoptosis. The benzimidazole core is known for its ability to act as a pharmacophore, which can modulate biological responses through:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors involved in cellular signaling, affecting processes such as apoptosis and cell survival.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

Study ReferenceType of CancerActivity ObservedMechanism
Breast CancerInhibition of cell proliferationInduction of apoptosis via caspase activation
Lung CancerReduced tumor growth in vivoInhibition of angiogenesis
Colon CancerCytotoxic effects on cancer cellsCell cycle arrest at G2/M phase

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : It may reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : Research conducted on cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis markers compared to untreated controls.
  • Animal Models : In murine models of cancer, administration of the compound led to a significant reduction in tumor size and weight, indicating its potential as a therapeutic agent.
  • Mechanistic Studies : Investigations into the compound's mechanism revealed that it activates apoptotic pathways while inhibiting cell cycle progression in cancer cells.

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